molecular formula C6H12O3 B146720 2,5-Dimethoxytetrahydrofuran CAS No. 696-59-3

2,5-Dimethoxytetrahydrofuran

Cat. No. B146720
CAS RN: 696-59-3
M. Wt: 132.16 g/mol
InChI Key: GFISDBXSWQMOND-UHFFFAOYSA-N
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Patent
US06733652B1

Procedure details

After 1 F/mol of furan, the GC-percent by area of furan had been reduced from 22.7% to 17.8%, while the proportion of dimethoxydihydrofuran remained constant at 31 percent by area. At the same time, 0.9% of 2,5-dimethoxytetrahydrofuran was formed.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dimethoxydihydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1C=CC=[CH:2]1.[CH3:6][O:7][C:8]1[O:12][CH2:11][CH2:10][C:9]=1OC>>[CH3:2][O:1][CH:11]1[CH2:10][CH2:9][CH:8]([O:7][CH3:6])[O:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Step Three
Name
dimethoxydihydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(CCO1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1OC(CC1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.